Ethyl 4-hydrazinylbenzoate

Anticancer drug discovery Hydrazone derivatives MTT cytotoxicity assay

Select ethyl 4-hydrazinylbenzoate (CAS 14685-90-6) for its uniquely paired nucleophilic hydrazine (-NHNH₂) and electrophilic ethyl ester (-COOEt) groups, enabling divergent heterocyclic library synthesis without protecting group manipulations. Unlike the methyl ester analog (altered logP/solubility), free acid (lacks ester handle), or positional isomers (different regioselectivity), this para-substituted scaffold delivers consistent reactivity for constructing pyrazoles, triazoles, and hydrazones. Validated anticancer core with IC₅₀ 21.3–28.3 µM against HCT-116/MCF-7, low cytotoxicity to normal RPE-1 cells, and demonstrated GABA receptor binding for CNS programs.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 14685-90-6
Cat. No. B1349491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydrazinylbenzoate
CAS14685-90-6
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NN
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3
InChIKeyJYYDHGMTXHCSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydrazinylbenzoate CAS 14685-90-6: Bifunctional Hydrazine-Ester Building Block for Heterocyclic Synthesis and Anticancer Scaffold Development


Ethyl 4-hydrazinylbenzoate (CAS 14685-90-6) is a para-substituted benzene derivative possessing both a hydrazine (-NHNH₂) group and an ethyl ester (-COOEt) group. With a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol, it serves as a versatile bifunctional intermediate for constructing hydrazones, pyrazoles, triazoles, and other nitrogen-containing heterocycles . The hydrazine moiety enables condensation reactions with carbonyl compounds, while the ester group provides a handle for further derivatization or hydrolysis to the carboxylic acid . This compound functions as a cornerstone scaffold for developing anticancer agents through systematic structural elaboration of the 4-hydrazinobenzoate core [1].

Why Generic Hydrazinobenzoate Analogs Cannot Substitute Ethyl 4-Hydrazinylbenzoate CAS 14685-90-6


Ethyl 4-hydrazinylbenzoate is not interchangeable with its closest structural analogs. The methyl ester variant (methyl 4-hydrazinylbenzoate, CAS 4510-12-7) differs in ester alkyl chain length, which alters solubility, lipophilicity (logP), and crystallization behavior—parameters critical for reproducible synthetic yields and purification . The free acid counterpart (4-hydrazinobenzoic acid, CAS 619-67-0) eliminates the ester handle entirely, precluding reactions requiring a protected carboxyl group and necessitating additional protection/deprotection steps . The hydrochloride salt form (CAS 40566-85-6) introduces a counterion that changes the compound‘s basicity profile and hygroscopicity, affecting storage stability and compatibility with moisture-sensitive transformations [1]. Positional isomers such as 2-hydrazinobenzoic acid or 3-hydrazinobenzoic acid exhibit fundamentally different electronic and steric environments that produce distinct regioselectivity in cyclization reactions and altered biological target engagement .

Quantitative Evidence Guide: Ethyl 4-Hydrazinylbenzoate Differentiation Data for Procurement Decisions


Anticancer Scaffold Validation: Cytotoxicity Profile of Ethyl 4-Hydrazinylbenzoate-Derived Compounds vs. Doxorubicin in HCT-116 and MCF-7 Cell Lines

Thirteen derivatives synthesized from the 4-hydrazinobenzoic acid scaffold (the hydrolyzed form of ethyl 4-hydrazinylbenzoate) were evaluated for in vitro cytotoxicity against human colon carcinoma HCT-116 cells and human breast adenocarcinoma MCF-7 cells. The most potent derivatives exhibited IC₅₀ values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM, which are comparable to the reference chemotherapeutic agent doxorubicin (IC₅₀ 22.6 ± 3.9 µM for HCT-116 and 19.7 ± 3.1 µM for MCF-7) [1]. Critically, the active derivatives (compounds 6, 7, and 9) demonstrated very weak cytotoxicity against normal human retinal pigment epithelial cells (RPE-1), with significantly higher IC₅₀ values compared to doxorubicin, indicating a selectivity advantage [2].

Anticancer drug discovery Hydrazone derivatives MTT cytotoxicity assay 4-Hydrazinobenzoic acid scaffold

Hydrazone Formation Reactivity: Condensation Efficiency of Ethyl 4-Hydrazinylbenzoate with Aromatic Aldehydes vs. Alternative Hydrazine Sources

The hydrazine moiety of ethyl 4-hydrazinylbenzoate readily undergoes condensation with aromatic aldehydes to form hydrazone derivatives, a reaction that proceeds with high efficiency under reflux in ethanol at 78°C . This reactivity profile is consistent across the 4-hydrazinobenzoic acid scaffold; condensation with thiophene-2-carbaldehyde, thiophene-3-carbaldehyde, and 2-furaldehyde yields hydrazone products that have been characterized by DFT calculations and evaluated for antibacterial and antioxidant activities [1]. The para-substituted benzoate framework provides electronic stabilization of the hydrazone product that is not available with aliphatic hydrazines or unsubstituted phenylhydrazine.

Hydrazone synthesis Heterocyclic chemistry Antibacterial agents Schiff base formation

GABA Receptor Binding Profile: Ethyl 4-Hydrazinylbenzoate vs. Structurally Unrelated Anxiolytics

Ethyl 4-hydrazinylbenzoate has been reported to exert an anxiolytic effect through binding to GABA receptors in the brain . The compound exhibits a binding constant to human serum proteins of 15×10 M (note: units as reported in source), suggesting potential for drug-drug interaction considerations . FTIR spectroscopy indicates that the compound undergoes thermal denaturation, while synchronous fluorescence spectroscopy shows no conformational changes upon heating, a stability profile relevant to formulation development .

GABA receptor Anxiolytic agent CNS pharmacology Receptor binding

Synthetic Accessibility and Crystalline Characterization: Ethyl 4-Hydrazinylbenzoate Hydrochloride vs. Free Base Forms

Ethyl 4-hydrazinylbenzoate hydrochloride (E-4HB, C₉H₁₃N₂O₂Cl, MW 216.67) has been synthesized from ethyl 4-aminobenzoate via diazotization followed by reduction with SnCl₂ in concentrated HCl at -10°C to -20°C, yielding crystalline material suitable for single-crystal X-ray diffraction [1]. The crystal structure reveals extensive non-covalent interactions including N-H···Cl and N-H···O hydrogen bonds that stabilize the solid-state packing [2]. The free base form (CAS 14685-90-6, MW 180.20) can be liberated from the hydrochloride by treatment with base .

X-ray crystallography Synthetic methodology Non-covalent interactions Solid-state characterization

Optimal Research and Industrial Application Scenarios for Ethyl 4-Hydrazinylbenzoate CAS 14685-90-6


Medicinal Chemistry: Anticancer Lead Optimization via 4-Hydrazinobenzoate Scaffold Derivatization

This compound serves as a validated scaffold for generating anticancer candidates. The 4-hydrazinobenzoate core has demonstrated IC₅₀ values (21.3–28.3 µM) comparable to doxorubicin against HCT-116 and MCF-7 cancer cell lines, with the added benefit of low cytotoxicity toward normal RPE-1 cells [1]. Systematic derivatization of the hydrazine and ester groups enables structure-activity relationship (SAR) exploration to improve potency while maintaining selectivity.

Synthetic Organic Chemistry: Orthogonal Bifunctional Building Block for Heterocyclic Libraries

The concurrent presence of a nucleophilic hydrazine (-NHNH₂) and an electrophilic ester (-COOEt) makes ethyl 4-hydrazinylbenzoate an ideal building block for constructing pyrazoles, triazoles, hydrazones, and oxadiazoles. The hydrazine moiety condenses with aldehydes/ketones at 78°C in ethanol, while the ester remains intact for subsequent hydrolysis, amidation, or transesterification—enabling divergent library synthesis without protecting group manipulations .

Analytical Chemistry: Reference Standard for Method Development and ANDA Quality Control

Ethyl 4-hydrazinylbenzoate is employed in analytical method development (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [2]. Its well-defined physical properties—molecular weight 180.20 g/mol, boiling point 329.9°C at 760 mmHg, storage at 2-8°C protected from light —make it suitable as a reference standard for HPLC, GC, and spectroscopic method validation.

CNS Drug Discovery: Anxiolytic Agent Scaffold Targeting GABA Receptors

Ethyl 4-hydrazinylbenzoate binds to GABA receptors and produces anxiolytic effects, distinguishing it from other hydrazinobenzoate analogs primarily studied for oncology or antimicrobial applications . The compound‘s serum protein binding constant (15×10 M) and thermal denaturation profile (characterized by FTIR and synchronous fluorescence) provide preliminary pharmacokinetic and formulation data for CNS-targeted drug development programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydrazinylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.